2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole
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Overview
Description
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with pyrazole derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyrimidine
- Benzo[4,5]imidazo[2,1-b]thiazole
- Imidazo[1,2-a]pyrimidine
Uniqueness
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,6,7-trimethyl-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C12H13N3/c1-7-4-10-11(5-8(7)2)15-12(13-10)6-9(3)14-15/h4-6,14H,1-3H3 |
InChI Key |
WOSSDPUVBYQZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=N2)C=C(N3)C |
Origin of Product |
United States |
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